![molecular formula C18H19BO6 B13131140 (3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C12H15BO6. It is a boronic acid derivative, characterized by the presence of two ethoxycarbonyl groups attached to a biphenyl structure. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 3,5-bis(ethoxycarbonyl)biphenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Lithiation: The brominated intermediate is then subjected to lithiation using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF).
Borylation: The lithiated intermediate is reacted with a boron source, such as trimethyl borate or boron trifluoride etherate, to form the boronic acid derivative.
Industrial Production Methods
Industrial production of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The ethoxycarbonyl groups can undergo esterification reactions with alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Solvents: Tetrahydrofuran (THF), methanol, and dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Esters: Formed through esterification of the ethoxycarbonyl groups.
Aplicaciones Científicas De Investigación
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Research: Investigated for its potential as a molecular probe in biological systems.
Mecanismo De Acción
The mechanism of action of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups.
(3,5-Dimethylphenyl)boronic acid: Lacks the ethoxycarbonyl groups, resulting in different reactivity and applications.
Uniqueness
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both ethoxycarbonyl groups and the biphenyl structure, which confer specific reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it provides high yields and selectivity.
Propiedades
Fórmula molecular |
C18H19BO6 |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
[4-[3,5-bis(ethoxycarbonyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C18H19BO6/c1-3-24-17(20)14-9-13(10-15(11-14)18(21)25-4-2)12-5-7-16(8-6-12)19(22)23/h5-11,22-23H,3-4H2,1-2H3 |
Clave InChI |
BOGBDORPFVDXSW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)OCC)C(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


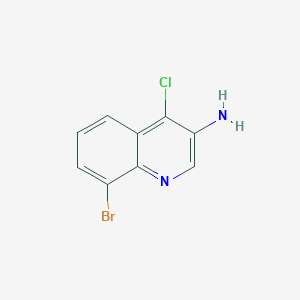
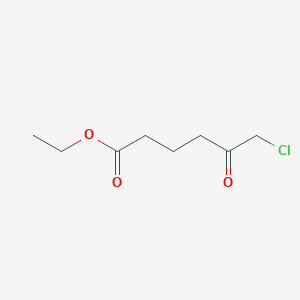
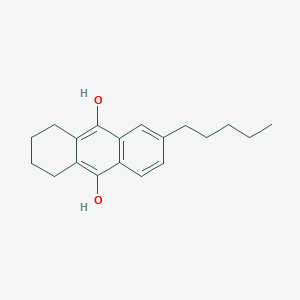

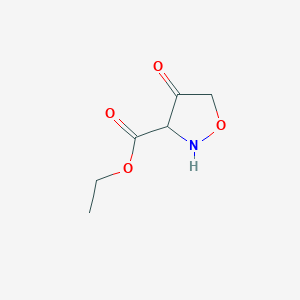
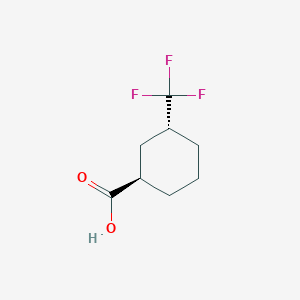
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)


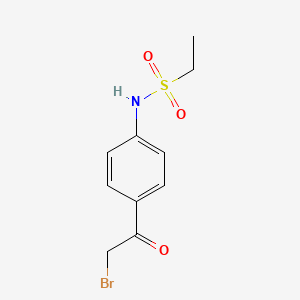
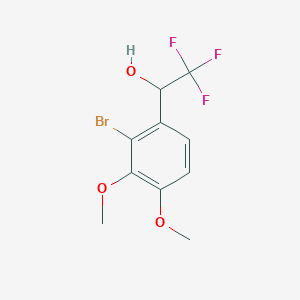

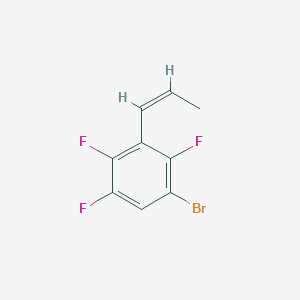
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
